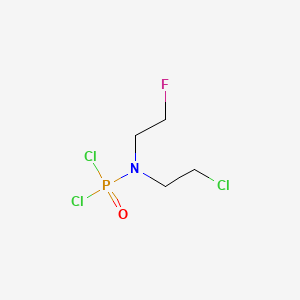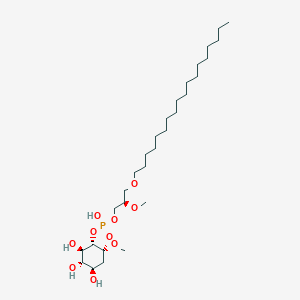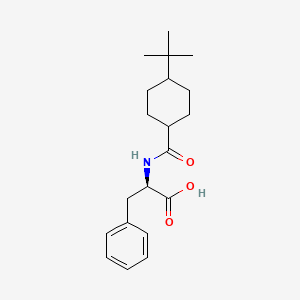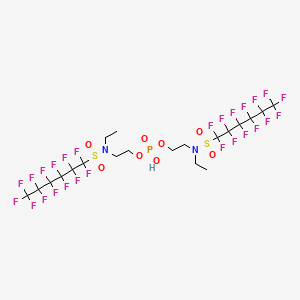![molecular formula C14H21BN2O2 B13415057 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of a dioxaborolane moiety, which is a boron-containing heterocycle. The presence of boron in organic compounds often imparts unique reactivity and properties, making such compounds valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boron-containing ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the spirocyclic core or the dioxaborolane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions often require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron moiety typically yields boronic acids, while substitution reactions can introduce various functional groups at the boron center .
Wissenschaftliche Forschungsanwendungen
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with biological molecules, which can modulate their activity. This property is particularly useful in enzyme inhibition and as a ligand in receptor binding studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] apart from these similar compounds is its unique spirocyclic structure, which imparts distinct reactivity and stability. The combination of the spirocyclic core with the boron-containing dioxaborolane ring makes it a versatile compound in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C14H21BN2O2 |
|---|---|
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane] |
InChI |
InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-8-16-17-9-14(5-6-14)7-11(10)17/h7-8,16H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
UQQZEYMWIVKINH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNN3C2=CC4(C3)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


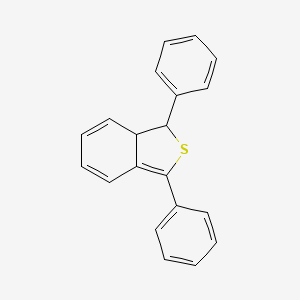
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)
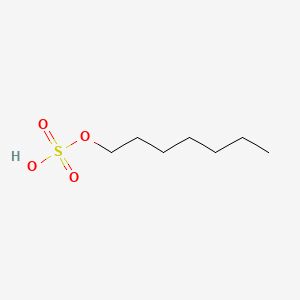
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)

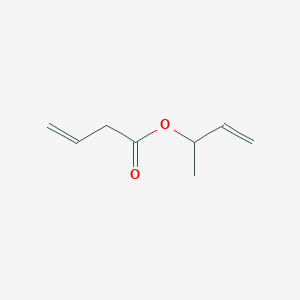
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
